molecular formula C29H26N2O4 B4761631 (4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B4761631
M. Wt: 466.5 g/mol
InChI Key: FTDDKRULDRIAOE-HKOYGPOVSA-N
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Description

(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its intricate structure, which includes an indole moiety, a phenyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving the condensation of an α-haloketone with an amide or nitrile.

    Final Coupling Step: The final step involves the coupling of the indole derivative with the oxazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or oxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-19-13-14-25-23(17-19)22(18-24-29(32)35-28(30-24)21-9-5-4-6-10-21)20(2)31(25)15-16-34-27-12-8-7-11-26(27)33-3/h4-14,17-18H,15-16H2,1-3H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDKRULDRIAOE-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)C)CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N(C(=C2/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)C)CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Reactant of Route 3
(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Reactant of Route 4
(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

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